molecular formula C13H11NO5S B6393357 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid CAS No. 1261965-81-4

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid

Cat. No.: B6393357
CAS No.: 1261965-81-4
M. Wt: 293.30 g/mol
InChI Key: UOGUMOGCBXWUSA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a hydroxyl group at the second position and a 4-methylsulfonylphenyl group at the fifth position on the isonicotinic acid core

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-20(18,19)9-4-2-8(3-5-9)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGUMOGCBXWUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688190
Record name 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-81-4
Record name 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone in the presence of a suitable solvent such as methanol or ethanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the 4-methylsulfonylphenyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit specific pathways involved in inflammation or cancer cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid can be compared with other similar compounds such as:

    Isonicotinic acid: Lacks the hydroxyl and 4-methylsulfonylphenyl groups, resulting in different chemical and biological properties.

    Nicotinic acid: Has a similar structure but with different substituents, leading to variations in its reactivity and applications.

    Picolinic acid: Another isomer with distinct chemical properties and uses. The uniqueness of 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

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